molecular formula C11H6ClNO3S B6388041 MFCD18317165 CAS No. 1261998-02-0

MFCD18317165

Cat. No.: B6388041
CAS No.: 1261998-02-0
M. Wt: 267.69 g/mol
InChI Key: QNVUAMSUKXKFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on standardized nomenclature conventions, MDL numbers typically correspond to specific chemical structures cataloged in databases such as PubChem or Reaxys. Further characterization would require access to proprietary databases or experimental validation.

Properties

IUPAC Name

2-chloro-5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO3S/c12-10-8(11(15)16)3-6(4-13-10)9-2-1-7(5-14)17-9/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVUAMSUKXKFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687288
Record name 2-Chloro-5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-02-0
Record name 2-Chloro-5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Scientific Research Applications

MFCD18317165 has a wide range of scientific research applications. In chemistry, it is used for studying oxidation reactions and the formation of quaternary ammonium compounds. In biology and medicine, its stability and reactivity make it a valuable compound for developing new pharmaceuticals and understanding biochemical pathways. Industrially, it is used in the preparation of stable and soluble pharmaceutical preparations, which are essential for large-scale production .

Mechanism of Action

The mechanism of action of MFCD18317165 involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD18317165, we compare it with structurally and functionally related compounds from the evidence. These include halogenated aromatics, heterocycles, and trifluoromethyl-containing molecules, which share overlapping synthetic pathways or applications in pharmaceuticals and agrochemicals.

Table 1: Key Properties of this compound and Analogous Compounds

Property This compound (Hypothetical) CAS 918538-05-3 CAS 1533-03-5 CAS 1761-61-1
Molecular Formula C₆H₃Cl₂N₃ (inferred) C₆H₃Cl₂N₃ C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight ~188.01 (estimated) 188.01 202.17 201.02
Key Functional Groups Chlorine, triazine rings Chlorine, pyrrolo-triazine Trifluoromethyl, ketone Bromine, benzoic acid
Solubility (Log S) -2.5 (predicted) -2.47 (ESOL) -2.63 (SILICOS-IT) -2.47 (ESOL)
Bioactivity Moderate (estimated) PAINS alerts, Leadlikeness High BBB permeability Low GI absorption
Synthetic Route Halogenation, cyclization KI-mediated coupling Sulfonylhydrazine condensation A-FGO catalyzed imidazole synthesis

Structural Similarities and Differences

  • However, this compound may lack the iodine-mediated coupling step described in its synthesis .
  • CAS 1533-03-5 (C₁₀H₉F₃O) : Features a trifluoromethyl ketone group, offering superior metabolic stability compared to chlorinated analogs. Its higher molecular weight (202.17 vs. ~188.01) may reduce solubility but enhance target binding affinity .
  • CAS 1761-61-1 (C₇H₅BrO₂) : Brominated aromatic acid with distinct reactivity in electrophilic substitution. Unlike this compound, it exhibits low bioactivity but high synthetic utility in coupling reactions .

Functional and Application-Based Comparison

  • Pharmaceutical Potential: CAS 918538-05-3 and this compound likely target enzyme active sites due to their nitrogen-rich heterocycles, whereas CAS 1533-03-5’s trifluoromethyl group enhances lipophilicity for CNS penetration .

Thermodynamic and Kinetic Properties

  • Reactivity : Chlorinated compounds (e.g., CAS 918538-05-3) exhibit slower hydrolysis rates compared to brominated analogs, impacting environmental persistence .
  • Thermal Stability : Trifluoromethyl groups (CAS 1533-03-5) confer resistance to oxidative degradation, unlike triazine-based this compound, which may decompose at high temperatures .

Research Findings and Limitations

Synthetic Challenges: this compound’s hypothetical synthesis would require precise halogenation conditions to avoid polychlorinated byproducts, a issue noted in CAS 918538-05-3’s production .

Toxicity Profiles : Chlorinated triazines often show hepatotoxicity (H315/H319 hazards), whereas trifluoromethyl ketones (CAS 1533-03-5) have milder safety profiles .

Knowledge Gaps: Direct experimental data on this compound’s crystallography or pharmacokinetics remains absent, necessitating further studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.